molecular formula C4H7KO3 B3028923 Potassium 3-hydroxybutyrate CAS No. 39650-04-9

Potassium 3-hydroxybutyrate

Cat. No.: B3028923
CAS No.: 39650-04-9
M. Wt: 142.19 g/mol
InChI Key: CINYGFCEISABSR-UHFFFAOYSA-M
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Description

Potassium 3-hydroxybutyrate is the potassium salt of the endogenous ketone body, beta-hydroxybutyrate (BHB). In research settings, it serves as a critical tool for studying ketosis, a metabolic state characterized by elevated blood ketone levels. Ketosis can be induced by conditions such as fasting, a ketogenic diet, or strenuous exercise, and this compound allows scientists to directly investigate the metabolic and signaling effects of ketone bodies without dietary interventions. A significant area of research involves the role of ketone bodies in neurological health. Studies suggest that β-hydroxybutyrate may contribute to the anticonvulsant effects of the ketogenic diet, which is used for refractory epilepsy. Research indicates that BHB can activate neuronal KCNQ2/3 potassium channels, which hyperpolarizes the cell membrane and reduces excitability, providing a potential mechanism for its seizure-control properties . Beyond energy metabolism, BHB also functions as a regulatory molecule. It acts as a histone deacetylase (HDAC) inhibitor, leading to epigenetic changes that can alter gene expression, particularly for genes involved in stress resistance and metabolism . This HDAC inhibitory activity has also been linked to increased brain-derived neurotrophic factor (BDNF) levels in the hippocampus, suggesting potential research applications in neuroprotection and cognitive function . This product is offered in high purity to ensure consistent and reliable results in your experiments. It is supplied as a solid and is soluble in water. This compound is intended for research applications only and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

potassium;3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINYGFCEISABSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-04-9
Record name Potassium beta-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POTASSIUM BETA-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-hydroxybutyrate can be synthesized through the hydrolysis of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters using a basic catalyst. The resulting 3-hydroxybutyrate is then reacted with an inorganic base to form the potassium salt . This method is efficient and reduces energy consumption and material loss, improving product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 3-hydroxybutyrate esters followed by neutralization with potassium hydroxide. The process includes steps such as crystallization, filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to acetoacetate, another ketone body.

    Reduction: It can be reduced to butyrate under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium 3-hydroxybutyrate has a wide range of applications in scientific research:

Mechanism of Action

Potassium 3-hydroxybutyrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Key Findings :

  • 3HB vs. Acetoacetate : 3HB is more stable and abundant in circulation, with Mendelian randomization (MR) studies linking it to reduced aortic dissection risk, unlike acetoacetate or acetone .
  • 3HB in Disease States : Elevated plasma 3HB levels correlate with major depressive disorder (MDD), suggesting its role as a metabolic biomarker .

Comparison with Structurally Related Hydroxy Acids

Table 2: Structural and Functional Differences Between 3HB and Analogues

Compound Structure Biological Role Applications/Findings
3-Hydroxybutyrate C4 β-hydroxy acid Ketone body; energy substrate Cardiovascular protection ; MDD biomarker
3-Hydroxyhexanoate C6 β-hydroxy acid Monomer in PHA copolymers Enhances copolymer flexibility
3-Hydroxyisobutyrate Branched C4 isomer Intermediate in valine catabolism Interferes with 3HB assays

Key Findings :

  • 3HB vs. 3-Hydroxyisobutyrate : Structural similarity leads to cross-reactivity in enzymatic assays, complicating 3HB quantification in diabetic patients .
  • 3-Hydroxyhexanoate: Unlike 3HB, it is primarily used in biopolymers (e.g., poly(3HB-co-3HHx)) to improve material properties .

Comparison with Polyhydroxyalkanoates (PHAs)

Table 3: 3HB vs. Polyhydroxybutyrate (PHB) and Copolymers

Compound Structure Key Properties Applications
3-Hydroxybutyrate Monomeric salt Water-soluble; rapid metabolism Therapeutic potential (e.g., ketogenic supplements)
Poly(3-hydroxybutyrate) Polyester polymer High crystallinity; thermal stability Biodegradable plastics, medical implants
P(3HB-co-3HHx) Copolymer Enhanced flexibility; lower melting point Packaging, drug delivery

Key Findings :

  • Metabolic Roles : While 3HB is metabolized for energy, PHB serves as a carbon storage polymer in microbes .
  • Material Properties: PHB’s brittleness limits industrial use, but copolymerization with 3-hydroxyhexanoate improves elasticity .

Table 4: Ethyl(S)-3-Hydroxybutyrate vs. K-3HB

Compound Structure Key Features Applications
Potassium 3-hydroxybutyrate Ionic salt Bioavailable; potential therapeutic use Under research for metabolic therapies
Ethyl(S)-3-hydroxybutyrate Ester derivative Lipophilic; stable in formulations Food additives, fragrances

Key Findings :

  • Synthesis : Ethyl(S)-3HB is produced via transesterification, whereas K-3HB is synthesized through neutralization of 3HB with potassium .
  • Market Trends : Ethyl(S)-3HB is gaining traction in consumer goods, driven by demand for sustainable chemicals .

Analytical Considerations and Detection Methods

  • Enzymatic Assays : Specificity issues arise due to structural analogs like 3-hydroxyisobutyrate, necessitating gas chromatography-mass spectrometry (GC-MS) for accurate 3HB quantification in diabetic patients .
  • Metabolomics : Elevated 3HB in MDD and cardiovascular studies highlights its dual role as a biomarker and therapeutic agent .

Biological Activity

Potassium 3-hydroxybutyrate (K3HB) is a salt of the ketone body 3-hydroxybutyrate (3-HB), which has gained attention for its diverse biological activities and therapeutic potential. This article explores the biological activity of K3HB, focusing on its metabolic effects, signaling pathways, and implications in various health conditions.

Overview of 3-Hydroxybutyrate

3-Hydroxybutyrate is produced during the metabolism of fatty acids and serves as an important energy source, especially during periods of fasting or low carbohydrate intake. It plays a crucial role in maintaining energy homeostasis and has been implicated in several physiological and pathological processes.

1. Antioxidant Properties
K3HB exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting mitochondrial ROS production. This action helps maintain cellular redox homeostasis and protects against oxidative stress, which is linked to various diseases, including cardiovascular disorders and neurodegenerative diseases .

2. Epigenetic Regulation
One of the significant functions of 3-HB is its role as an inhibitor of histone deacetylases (HDACs). This inhibition leads to increased histone acetylation, promoting the expression of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein 2 (MT2). The modulation of HDAC activity by K3HB suggests potential therapeutic applications in cancer and other diseases characterized by altered gene expression .

3. Receptor Activation
K3HB acts as a ligand for several receptors, including hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 has been shown to reduce lipolysis in adipocytes, while FFAR3 influences glucose homeostasis and inflammation regulation. These interactions highlight K3HB's potential role in metabolic regulation .

Effects on Cardiovascular Health

Recent studies have demonstrated that K3HB infusion can reduce myocardial oxidative stress, enhance cardiac function, and improve blood flow in patients with heart failure. In animal models, increased levels of K3HB have been associated with improved cardiac remodeling and bioenergetic efficiency during metabolic stress conditions .

Role in Atherosclerosis

Research indicates that daily oral administration of K3HB can significantly ameliorate atherosclerosis in mouse models. This effect is mediated through the modulation of macrophage function via GPR109A signaling, which promotes calcium influx and inhibits NLRP3 inflammasome activation—key processes in the inflammatory response associated with atherosclerosis .

Case Studies

Several case studies have highlighted the clinical relevance of K3HB:

  • Diabetic Ketoalkalosis : A patient with type 1 diabetes presented with high levels of 3-HB and low potassium levels. The treatment involved insulin and potassium supplementation, illustrating the importance of monitoring ketone levels in diabetic patients .
  • Heart Failure Management : In a canine model of heart failure, increased delivery of K3HB improved cardiac function and reduced pathological remodeling, suggesting its potential as a therapeutic agent in heart failure management .

Summary Table: Biological Activities of this compound

Biological Activity Mechanism Health Implications
AntioxidantScavenges ROS; inhibits mitochondrial ROS productionProtects against oxidative stress-related diseases
Epigenetic RegulationInhibits HDACs; increases histone acetylationPotential therapeutic applications in cancer
Receptor ActivationActivates HCAR2 and FFAR3; regulates lipolysis and glucose homeostasisMetabolic regulation
Cardiovascular ProtectionReduces myocardial oxidative stress; enhances cardiac functionHeart failure treatment
Atherosclerosis AmeliorationModulates macrophage function; inhibits NLRP3 inflammasome activationReduces cardiovascular disease risk

Q & A

Q. How to mitigate batch effects in longitudinal 3-hydroxybutyrate studies?

  • Methodological Answer : Use randomized block designs, include internal controls (e.g., spike-in standards), and apply ComBat or SVA algorithms for batch correction in metabolomics datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-hydroxybutyrate
Reactant of Route 2
Potassium 3-hydroxybutyrate

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